1-cyclopropyl-3-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}pyrrolidin-2-one
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Overview
Description
1-cyclopropyl-3-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}pyrrolidin-2-one is a complex organic compound that features a unique combination of cyclopropyl, benzodiazol, azetidin, and pyrrolidin moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-3-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}pyrrolidin-2-one involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the benzodiazol ring: This can be achieved through the cyclization of appropriate ortho-substituted anilines with formamide or similar reagents.
Azetidin ring formation: This step often involves the cyclization of β-lactam intermediates.
Pyrrolidin ring formation: This can be synthesized through the cyclization of appropriate amines with succinic anhydride or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-cyclopropyl-3-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzodiazol and azetidin rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-cyclopropyl-3-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and possible biological activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structural properties make it a candidate for the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-3-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}pyrrolidin-2-one is not well-documented. based on its structure, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to the observed biological effects[3][3].
Comparison with Similar Compounds
Similar Compounds
1-cyclopropyl-3-furan-2-yl-propenone: Similar in having a cyclopropyl group but differs in the presence of a furan ring instead of benzodiazol and azetidin rings.
1-(3-pyridinyl)-2-propanone: Contains a pyridinyl group instead of the benzodiazol and azetidin rings.
Uniqueness
1-cyclopropyl-3-{3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}pyrrolidin-2-one is unique due to its combination of multiple heterocyclic rings, which can impart distinct chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C20H26N4O |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-cyclopropyl-3-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C20H26N4O/c1-13(2)19-21-16-5-3-4-6-17(16)24(19)15-11-22(12-15)18-9-10-23(20(18)25)14-7-8-14/h3-6,13-15,18H,7-12H2,1-2H3 |
InChI Key |
PBQNRLCYUYYFDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C4CCN(C4=O)C5CC5 |
Origin of Product |
United States |
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